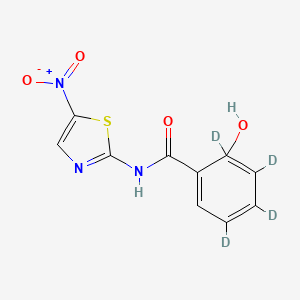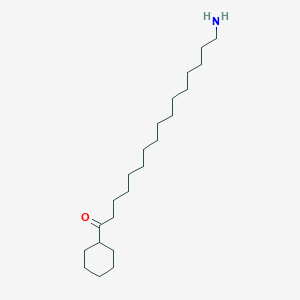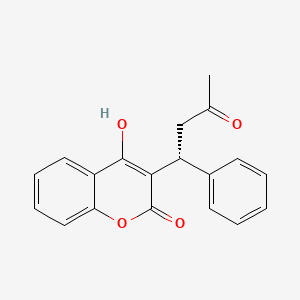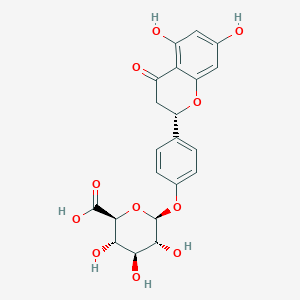
rac-Rotigotine-d3 Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome. The compound is identified by the CAS number 1246820-80-3 .
Preparation Methods
The synthesis of rac-Rotigotine-d3 Methyl Ether involves the incorporation of deuterium atoms into the rotigotine molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Methylation: Addition of a methyl group to the deuterated precursor.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving dopamine receptors and neurotransmission.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of rotigotine in the body.
Industry: Applied in the quality control of pharmaceutical formulations containing rotigotine.
Mechanism of Action
The mechanism of action of rac-Rotigotine-d3 Methyl Ether is similar to that of rotigotine. It acts as a dopamine agonist, activating dopamine receptors in the brain. This activation mimics the effect of the neurotransmitter dopamine, leading to improved motor control and reduced symptoms of Parkinson’s disease and restless leg syndrome. The compound primarily targets dopamine D1, D2, and D3 receptors .
Comparison with Similar Compounds
rac-Rotigotine-d3 Methyl Ether is unique due to its stable isotope labeling, which makes it valuable for analytical and research purposes. Similar compounds include:
Rotigotine: The non-labeled version used in clinical treatments.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in neurology.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Properties
CAS No. |
1246820-80-3 |
|---|---|
Molecular Formula |
C20H27NOS |
Molecular Weight |
332.52 |
IUPAC Name |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChI Key |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyms |
N-Propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-2-thiopheneethanamine-d3; 2-(N-Propyl-N-2-thienylethylamino)-5-methoxytetralin-d3; N 0724-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)
![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)

![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)
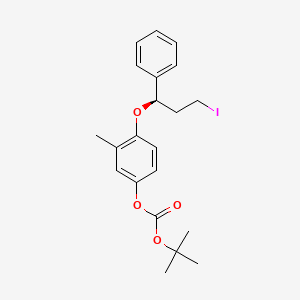
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)

